Cas no 105869-37-2 (2-(4-fluorophenyl)ethylboronic acid)

2-(4-Fluorophenyl)ethylboronic acid is a boronic acid derivative featuring a fluorophenyl ethyl group, making it a valuable intermediate in organic synthesis and cross-coupling reactions, particularly Suzuki-Miyaura couplings. The presence of the fluorine substituent enhances its reactivity and stability, allowing for selective functionalization in pharmaceutical and agrochemical applications. Its boronic acid moiety facilitates efficient transmetalation with palladium catalysts, enabling the formation of carbon-carbon bonds under mild conditions. The compound is typically supplied as a white to off-white crystalline solid with high purity, ensuring consistent performance in synthetic workflows. Proper storage under inert conditions is recommended to maintain stability.
2-(4-fluorophenyl)ethylboronic acid structure
105869-37-2 structure
Product Name:2-(4-fluorophenyl)ethylboronic acid
CAS No:105869-37-2
MF:C8H10BFO2
MW:167.973206043243
MDL:MFCD06212427
CID:1162115
PubChem ID:12035761
Update Time:2025-10-31

2-(4-fluorophenyl)ethylboronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, [2-(4-fluorophenyl)ethyl]-
    • 2-(4-fluorophenyl)ethylboronic acid
    • [2-(4-fluorophenyl)ethyl]boronic acid
    • (4-Fluorophenethyl)boronic acid
    • AKOS006292258
    • EN300-24500282
    • 105869-37-2
    • MDL: MFCD06212427
    • Inchi: 1S/C8H10BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-4,11-12H,5-6H2
    • InChI Key: QOKCCAFZVUNGKV-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CCB(O)O

Computed Properties

  • Exact Mass: 167.0794
  • Monoisotopic Mass: 168.0757879g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46

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Additional information on 2-(4-fluorophenyl)ethylboronic acid

Introduction to 2-(4-fluorophenyl)ethylboronic acid (CAS No. 105869-37-2)

2-(4-fluorophenyl)ethylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 105869-37-2, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. This compound features a boronic acid functional group attached to an ethyl chain, which is further substituted with a 4-fluorophenyl moiety. The presence of the fluorine atom introduces unique electronic and steric properties, making it a valuable intermediate in organic synthesis and drug development.

The boronic acid moiety in 2-(4-fluorophenyl)ethylboronic acid is particularly noteworthy due to its role as a key reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals. The 4-fluorophenyl group enhances the reactivity and selectivity of the boronic acid, making it an attractive choice for chemists working on fine chemical synthesis and medicinal chemistry applications.

In recent years, there has been a surge in research focusing on fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles in drug candidates. The incorporation of fluorine into pharmaceuticals can lead to more potent and selective therapeutic agents. 2-(4-fluorophenyl)ethylboronic acid serves as a crucial building block for accessing such fluorinated molecules, particularly in the development of small-molecule inhibitors and agonists targeting various biological pathways.

One of the most compelling applications of 2-(4-fluorophenyl)ethylboronic acid is in the field of targeted therapy and precision medicine. Boron-containing compounds have been extensively studied for their potential in nuclear medicine, particularly in boron neutron capture therapy (BNCT), a method that selectively destroys cancer cells using radiation. The unique properties of organoboron compounds like 2-(4-fluorophenyl)ethylboronic acid make them candidates for delivering boron selectively to tumor sites, thereby improving therapeutic efficacy while minimizing side effects.

The pharmaceutical industry has also explored the use of 2-(4-fluorophenyl)ethylboronic acid in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The boronic acid group allows for tight binding to ATP pockets on kinases, while the 4-fluorophenyl moiety provides additional interactions that enhance binding affinity and selectivity. Recent studies have demonstrated promising results using derivatives of this compound in preclinical trials, highlighting its potential as a lead molecule for novel therapeutics.

Beyond pharmaceutical applications, 2-(4-fluorophenyl)ethylboronic acid finds utility in materials science, particularly in the synthesis of organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The fluorine atom's electron-withdrawing properties can modulate the electronic characteristics of conjugated polymers, improving device performance. Researchers have leveraged this compound to develop high-efficiency OLEDs with enhanced brightness and longevity, underscoring its versatility beyond traditional chemical synthesis.

The synthesis of 2-(4-fluorophenyl)ethylboronic acid typically involves multi-step organic transformations starting from commercially available precursors. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to improve yield and purity. These advancements not only facilitate access to this compound but also contribute to the broader toolbox of synthetic chemists working on complex molecular architectures.

From a regulatory perspective, 2-(4-fluorophenyl)ethylboronic acid (CAS No. 105869-37-2) is subject to standard chemical safety protocols due to its reactive nature. Proper handling procedures are essential to ensure safe laboratory practices and minimize exposure risks. While not classified as a hazardous material under current regulations, its reactivity necessitates adherence to good laboratory practices (GLP) when used in research or industrial settings.

The future prospects for 2-(4-fluorophenyl)ethylboronic acid are promising, with ongoing research exploring its role in emerging fields such as green chemistry and sustainable drug development. Innovations in catalytic systems and solvent-free reactions aim to reduce the environmental footprint of organoboron chemistry, making compounds like this more sustainable alternatives for industrial applications. Additionally, collaborations between academia and industry are driving novel applications that could further expand its utility across multiple scientific disciplines.

In conclusion,2-(4-fluorophenyl)ethylboronic acid, CAS No. 105869-37-2, is a versatile and highly functional compound with significant implications in pharmaceuticals, materials science, and beyond. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop innovative therapeutics and advanced materials. As research continues to uncover new applications for this compound,2-(4-fluorophenyl)ethylboronic acid is poised to remain at the forefront of scientific discovery.

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